2-Chloro-3'-iodobenzophenone
Overview
Description
2-Chloro-3’-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-iodobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chlorobenzoyl chloride with 3-iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 2-Chloro-3’-iodobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used under mild conditions, typically in the presence of a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include various substituted benzophenones.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Chloro-3’-iodobenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3’-iodobenzophenone in chemical reactions involves the activation of the carbon-iodine bond, which facilitates various substitution and coupling reactions. The presence of both electron-withdrawing (chlorine) and electron-donating (iodine) groups on the benzophenone framework influences its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
- 2-Chloro-4’-iodobenzophenone
- 2-Bromo-3’-iodobenzophenone
- 2-Chloro-3’-bromobenzophenone
Comparison: 2-Chloro-3’-iodobenzophenone is unique due to the specific positioning of the chlorine and iodine atoms, which affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain coupling reactions due to the iodine atom’s higher reactivity compared to bromine or chlorine .
Properties
IUPAC Name |
(2-chlorophenyl)-(3-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKNAKJVJIRYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600258 | |
Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-15-4 | |
Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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